4-Bromobutyryl chloride

Beschreibung

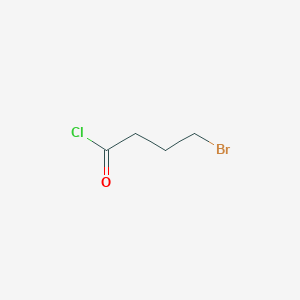

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrClO/c5-3-1-2-4(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTRXDSAJLSRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061296 | |

| Record name | Butanoyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-58-2 | |

| Record name | 4-Bromobutanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromobutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoyl chloride, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromobutyryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOBUTYRYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/898F737ARM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobutyryl Chloride: Properties, Structure, and Applications

Abstract: 4-Bromobutyryl chloride (CAS No: 927-58-2) is a highly versatile bifunctional reagent widely employed in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Its dual reactivity, stemming from the presence of both a reactive acyl chloride and an alkyl bromide functional group, makes it an invaluable building block for the construction of complex molecules.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, structure, reactivity, and key applications of this compound, with a focus on its utility for researchers, chemists, and professionals in drug development.

Chemical Structure and Identifiers

This compound, systematically named 4-bromobutanoyl chloride, is a four-carbon acyl chloride with a bromine atom at the terminal (C4) position.[3][4] The molecule's reactivity is centered on two key sites: the electrophilic carbonyl carbon of the acyl chloride group and the carbon atom bonded to the bromine, which is susceptible to nucleophilic substitution.

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | 4-bromobutanoyl chloride[3] |

| CAS Number | 927-58-2[5][6] |

| Molecular Formula | C₄H₆BrClO[5] |

| Linear Formula | BrCH₂CH₂CH₂COCl[6][7] |

| SMILES | C(CC(=O)Cl)CBr[5] |

| InChI Key | LRTRXDSAJLSRTG-UHFFFAOYSA-N[6][7] |

graph "4_Bromobutyryl_Chloride_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.8,-0.8!"]; Cl1 [label="Cl", pos="-0.8,-0.8!"]; C2 [label="C", pos="0.5,1.3!"]; C3 [label="C", pos="1.8,1.8!"]; C4 [label="C", pos="2.3,3.1!"]; Br1 [label="Br", pos="3.6,3.6!"]; H1 [label="H", pos="1.0,1.8!"]; H2 [label="H", pos="-0.3,1.8!"]; H3 [label="H", pos="1.3,2.6!"]; H4 [label="H", pos="2.6,1.3!"]; H5 [label="H", pos="1.8,3.9!"]; H6 [label="H", pos="3.1,3.6!"];

// Bonds C1 -- O1 [style=double, len=1.0]; C1 -- Cl1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- Br1; C2 -- H1; C2 -- H2; C3 -- H3; C3 -- H4; C4 -- H5; C4 -- H6; }

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid with a pungent odor.[1][5][8] It is sensitive to moisture and hydrolyzes to form 4-bromobutyric acid and hydrochloric acid.[1][9] It is immiscible with water but miscible with a range of organic solvents.[5][10]

Table of Physicochemical Data:

| Property | Value |

| Molecular Weight | 185.45 g/mol [6][7][11] |

| Density | 1.602 g/mL at 25 °C[6][7] |

| Boiling Point | 101 °C at 37 mmHg[6][7][10][12] |

| 192.7 °C at 760 mmHg[5] | |

| Melting Point | No data available[8] |

| Flash Point | 91 °C (195.8 °F) - closed cup[5][6][8] |

| Refractive Index | n20/D 1.492[6][10] |

| Vapor Pressure | 0.483 mmHg at 25°C[5] |

| Water Solubility | Immiscible[5][10] |

Reactivity and Chemical Reactions

The synthetic utility of this compound lies in its bifunctional nature. The two functional groups can react selectively, allowing for its use as a versatile linker and intermediate.[1][2]

Nucleophilic Acyl Substitution

The acyl chloride is the more reactive of the two functional groups. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[9] This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.[13] This makes it an excellent acylating agent.[4]

-

Reaction with Alcohols: Forms 4-bromobutyrate esters.

-

Reaction with Amines: Forms N-substituted 4-bromobutyramides.[9]

-

Hydrolysis: Reacts with water to yield 4-bromobutyric acid and corrosive hydrochloric acid fumes.[9]

Caption: General mechanism for nucleophilic acyl substitution.

Nucleophilic Substitution at the Alkyl Bromide

The C-Br bond allows for subsequent nucleophilic substitution reactions, typically after the acyl chloride has been derivatized. This enables the introduction of a wide array of functional groups at the other end of the four-carbon chain.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[5][9][10]

-

Pharmaceutical Synthesis: It serves as a fundamental building block for various drug molecules.[1] For instance, it has been utilized in the synthesis of 3,4,5-trisubstituted-1,2,4-triazole derivatives, which have shown potential as alpha-glucosidase inhibitors for managing diabetes.[7]

-

Precursor for Natural Products: It is a known precursor for the synthesis of carolic acid, a naturally occurring secondary metabolite.[5][9][10]

-

Organic Synthesis: Its role as a bifunctional linker is crucial in constructing more complex molecular architectures.[1][9]

Experimental Protocols

Proper handling and execution of reactions involving this compound are critical due to its reactivity and hazardous nature. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis of this compound from γ-Butyrolactone

A solvent-free, one-pot synthesis method provides an efficient route to this compound.[5] The process involves the ring-opening of γ-butyrolactone with hydrogen bromide to form 4-bromobutyric acid, which is then converted to the acyl chloride using thionyl chloride.[5]

Caption: Workflow for the synthesis of this compound.

Methodology: This protocol is adapted from patent literature and should be performed with appropriate safety precautions by trained personnel.[5]

-

Step 1: Formation of 4-Bromobutyric Acid

-

Charge a sealable reaction vessel with γ-butyrolactone (e.g., 50.0 g).

-

Introduce dry hydrogen bromide gas (e.g., 65.0 g) into the vessel at a controlled temperature (e.g., 40°C).

-

Seal the vessel and heat to 50°C, maintaining the reaction for 3 hours with stirring.

-

Cool the vessel to room temperature, open the seal, and remove any excess HBr gas under vacuum to yield crude 4-bromobutyric acid.

-

-

Step 2: Conversion to this compound

-

Fit the reaction vessel containing the crude 4-bromobutyric acid with a reflux condenser.

-

At 50°C, add thionyl chloride (SOCl₂) in batches, ensuring the reaction proceeds smoothly.

-

After the addition is complete, raise the temperature to 80°C and stir for approximately 3 hours.

-

Distill the excess, unreacted SOCl₂ from the reaction mixture under normal atmospheric pressure.

-

Reconfigure the apparatus for vacuum distillation. Collect the fraction at 101°C (at 37 mmHg) to obtain pure this compound.

-

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

-

Hazards: Causes severe skin burns and eye damage (H314).[11] May cause respiratory irritation (H335).[11] Reacts violently with water, releasing corrosive gases.[9]

-

Precautions: Handle only in a well-ventilated area or fume hood.[8] Wear protective gloves, clothing, and eye/face protection.[10] Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents, acids, and bases.[8]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[5][8] The recommended storage temperature is 2-8°C.[5]

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its bifunctional nature allows for sequential, controlled reactions, making it an essential building block for constructing complex molecules in pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective use in the laboratory.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. reddit.com [reddit.com]

- 4. CN102010320A - Solvent-free-pot synthesis method for 4-bromobutyl chloride and 5-bromovaleryl chloride - Google Patents [patents.google.com]

- 5. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 6. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 7. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 8. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

The Bifunctional Building Block: A Technical Guide to 4-Bromobutyryl Chloride for Researchers and Drug Development Professionals

Abstract

4-Bromobutyryl chloride is a key bifunctional reagent extensively utilized in organic synthesis and drug discovery. Its dual reactivity, stemming from the presence of both an acyl chloride and an alkyl bromide functional group, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of therapeutic agents, particularly as a precursor to α-glucosidase inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

This compound, a colorless to pale yellow liquid, is a versatile intermediate in organic synthesis.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 927-58-2 | [1] |

| Molecular Weight | 185.45 g/mol | |

| Molecular Formula | C₄H₆BrClO | |

| Boiling Point | 101 °C at 37 mmHg | |

| Density | 1.602 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.492 | |

| Solubility | Miscible with organic solvents; immiscible with water. | |

| Synonyms | 4-Bromobutanoyl chloride, γ-Bromobutyryl chloride |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of γ-butyrolactone with thionyl chloride. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from γ-Butyrolactone

This protocol is adapted from established industrial synthesis methods.

Materials:

-

γ-Butyrolactone

-

Thionyl chloride (SOCl₂)

-

Mixed catalyst (e.g., ZnO and CuO mixture treated with sulfuric acid)

-

Reactor with stirring, cooling/heating jacket, and distillation setup

Procedure:

-

Catalyst Preparation: Prepare the mixed catalyst by mixing ZnO and CuO, reacting with concentrated sulfuric acid, and then drying at 350°C.

-

Reaction Setup: Charge the reactor with γ-butyrolactone and the prepared mixed catalyst. Begin stirring and cool the reactor jacket with tap water.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride to the reactor from an elevated tank.

-

Acylation Reaction: After the addition is complete, slowly heat the reactor jacket to 50-80°C and maintain this temperature for 5-7 hours to facilitate the acylation reaction.

-

Recovery and Purification: After the reaction, recover the excess thionyl chloride by negative pressure distillation. Allow the remaining liquid to cool to room temperature and precipitate for 8-10 hours. The supernatant liquid is the crude this compound. Further purification can be achieved by vacuum distillation, collecting the fraction at 101°C (37 mmHg).

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block in the synthesis of a wide array of organic molecules, including pharmaceuticals.[1] Its bifunctional nature allows for sequential or one-pot reactions to construct complex molecular architectures.

Synthesis of α-Glucosidase Inhibitors

A significant application of this compound is in the synthesis of heterocyclic compounds with potential therapeutic activities. For instance, it is a precursor in the synthesis of 3,4,5-trisubstituted-1,2,4-triazole derivatives, which have shown promise as α-glucosidase inhibitors for the management of type 2 diabetes.[2]

Mechanism of α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides.[3] Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels.[3][4] This is a key therapeutic strategy for managing type 2 diabetes.[3]

Caption: Signaling pathway of α-glucosidase inhibition.

Experimental Protocol: Synthesis of a 3,4,5-Trisubstituted-1,2,4-triazole Derivative

The following is a representative protocol for the synthesis of a 3,4,5-trisubstituted-1,2,4-triazole, a class of compounds that can be investigated for α-glucosidase inhibitory activity. This protocol involves the initial reaction of an aromatic acid hydrazide with an isothiocyanate, followed by cyclization and subsequent alkylation with this compound.

Materials:

-

Aromatic acid hydrazide (e.g., Benzoic hydrazide)

-

Aryl isothiocyanate (e.g., Phenyl isothiocyanate)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

This compound

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

Procedure:

Step 1: Synthesis of 1-Aroyl-4-aryl-thiosemicarbazide

-

Dissolve the aromatic acid hydrazide in ethanol.

-

Add the aryl isothiocyanate to the solution and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide (B42300) derivative.

Step 2: Synthesis of 3-Aryl-4-aryl-5-mercapto-1,2,4-triazole

-

Reflux the thiosemicarbazide derivative in an aqueous solution of sodium hydroxide (e.g., 2N NaOH) for 4-6 hours.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the triazole.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-mercapto-1,2,4-triazole.

Step 3: Alkylation with this compound

-

Dissolve the 5-mercapto-1,2,4-triazole in DMF.

-

Add potassium carbonate to the solution and stir.

-

Add this compound dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography to obtain the desired 3,4,5-trisubstituted-1,2,4-triazole derivative.

Caption: Synthetic pathway for a trisubstituted 1,2,4-triazole.

Conclusion

This compound is a valuable and versatile reagent in the fields of organic synthesis and medicinal chemistry. Its dual functionality provides a powerful tool for the construction of complex molecules, including those with significant therapeutic potential. The detailed protocols and pathways presented in this guide are intended to facilitate its effective use in research and development, particularly in the pursuit of novel drug candidates. As the demand for new therapeutics continues to grow, the importance of such fundamental building blocks in the drug discovery process remains paramount.

References

Synthesis and preparation of 4-Bromobutyryl chloride

An In-depth Technical Guide to the Synthesis and Preparation of 4-Bromobutyryl Chloride

Introduction

This compound (CAS No. 927-58-2) is a highly versatile bifunctional reagent extensively utilized by researchers, scientists, and drug development professionals.[1] Its structure incorporates both a reactive acyl chloride and an alkyl bromide functional group, making it an invaluable building block in organic synthesis.[1] This dual reactivity allows for sequential acylation and alkylation reactions, enabling the construction of complex molecular architectures.[1] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including novel 3,4,5-trisubstituted-1,2,4-triazole derivatives with potential applications in diabetes management, and as a precursor to natural products like carolic acid.[2][3][4][5][6] This guide provides a detailed overview of its properties, primary synthesis methodologies, experimental protocols, and safety considerations.

Physicochemical Properties

This compound is a colorless to light yellow liquid known for its pungent odor and sensitivity to moisture.[1][3][7] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 927-58-2 | [8] |

| Molecular Formula | C₄H₆BrClO | [3][6][8][9] |

| Molecular Weight | 185.45 g/mol | [3][8] |

| IUPAC Name | 4-bromobutanoyl chloride | [3][5][8] |

| Synonyms | 4-Bromobutanoic acid chloride, γ-Bromobutyryl chloride | [3][9] |

| Boiling Point | 101 °C at 37 mmHg | [2][4][7][10] |

| Density | 1.602 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.492 | [2][4] |

| Flash Point | 91 °C (195.8 °F) | [7][10] |

| Appearance | Clear colorless to slightly yellow liquid | [2][4][6][7] |

| Odor | Stench | [7] |

Synthesis Methodologies

The preparation of this compound is primarily achieved through two main synthetic routes, each with distinct starting materials and procedural nuances.

Chlorination of 4-Bromobutanoic Acid

The most conventional method involves the direct conversion of 4-bromobutanoic acid to its corresponding acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is the most common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[11]

-

Advantages: Straightforward, high-yielding, and utilizes readily available starting materials.

-

Disadvantages: Requires the prior synthesis or purchase of 4-bromobutanoic acid.

One-Pot Synthesis from γ-Butyrolactone

A more efficient and solvent-free approach begins with the ring-opening of γ-butyrolactone.[12] This method, often performed as a "one-pot" synthesis, avoids the isolation of the intermediate 4-bromobutanoic acid, thereby streamlining the process. The synthesis involves two key steps:

-

Ring-Opening: Anhydrous hydrogen bromide (HBr) gas is introduced to γ-butyrolactone, cleaving the ester bond to form 4-bromobutanoic acid in situ.[12][13]

-

Chlorination: Thionyl chloride is then added directly to the reaction mixture to convert the newly formed carboxylic acid into this compound.[12]

-

Advantages: Simple, efficient, energy-saving, and environmentally friendly due to the solvent-free conditions.[12]

-

Disadvantages: Requires handling of corrosive anhydrous HBr gas.

Experimental Protocols

Protocol 1: Synthesis from 4-Bromobutanoic Acid

This protocol describes the conversion of 4-bromobutanoic acid using thionyl chloride.

Diagram of Experimental Workflow

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 927-58-2 [amp.chemicalbook.com]

- 3. Buy this compound | 927-58-2 | 95% [smolecule.com]

- 4. This compound | 927-58-2 [chemicalbook.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound, 97% | CymitQuimica [cymitquimica.com]

- 7. fishersci.ca [fishersci.ca]

- 8. This compound | C4H6BrClO | CID 70225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 927-58-2: 4-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

- 10. 4-ブロモブチリルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. CN102010320A - Solvent-free-pot synthesis method for 4-bromobutyl chloride and 5-bromovaleryl chloride - Google Patents [patents.google.com]

- 13. CN1760167A - Method for producing bromo butyric acid - Google Patents [patents.google.com]

Key applications of 4-Bromobutyryl chloride in organic synthesis

An In-depth Technical Guide to the Core Applications of 4-Bromobutyryl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 927-58-2) is a highly versatile bifunctional reagent that holds a significant position in modern organic synthesis.[1][2] Possessing both a reactive acyl chloride and a primary alkyl bromide, it serves as a valuable building block for a wide array of molecular architectures.[1][2] Its dual reactivity enables it to participate in acylation, alkylation, and cyclization reactions, making it an indispensable intermediate in the synthesis of pharmaceuticals, agrochemicals, fine chemicals, and advanced materials.[1][2][3] This guide details its primary applications, presents key experimental data, and provides standardized protocols for its use in common synthetic transformations.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. It is a moisture-sensitive liquid that requires storage in a cool, dry place to maintain its reactivity.[1]

| Property | Value |

| CAS Number | 927-58-2[4][5] |

| Molecular Formula | C₄H₆BrClO[5][6] |

| Molecular Weight | 185.45 g/mol [4][5][7] |

| Appearance | Clear colorless to pale yellow liquid[1][8] |

| Boiling Point | 101 °C at 37 mmHg[4][7][9] |

| Density | 1.602 g/mL at 25 °C[4][7][9] |

| Refractive Index (n20/D) | 1.492[4][7][9] |

| SMILES String | BrCCCC(Cl)=O[7][9] |

| InChI Key | LRTRXDSAJLSRTG-UHFFFAOYSA-N[6][7] |

Core Applications in Organic Synthesis

The unique structure of this compound allows for a sequential or one-pot reaction cascade involving its two distinct functional groups.

Acylation Reactions

The acyl chloride moiety is a highly reactive electrophile, readily participating in reactions with a variety of nucleophiles.

-

Friedel-Crafts Acylation: This reaction is a cornerstone of C-C bond formation, attaching an acyl group to an aromatic ring.[10] With this compound, it produces 4-bromoarylbutanones, which are valuable precursors for more complex structures.[11] The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via an acylium ion intermediate.[11] Due to the deactivating effect of the resulting ketone, the reaction typically stops after mono-acylation.[12]

-

Amidation: Primary and secondary amines react rapidly with this compound to form the corresponding N-substituted 4-bromobutanamides.[8][13] This reaction is fundamental for introducing the 4-bromobutanoyl group into a molecule, often as the first step toward synthesizing heterocyclic compounds or creating linker molecules.[2] A base is typically added to neutralize the HCl byproduct.[13]

-

Esterification: Alcohols and phenols react with this compound to yield 4-bromobutanoate esters.[8] This transformation is useful for protecting hydroxyl groups or for synthesizing molecules where an ester linkage is required, with the terminal bromide available for subsequent functionalization.

Caption: General reactivity pathways of this compound.

Synthesis of Heterocyclic Compounds

The presence of two electrophilic centers makes this compound an excellent precursor for constructing cyclic molecules, which are core scaffolds in many drug molecules.[1][2][14][15]

-

Pyrrolidines and Piperidines: These saturated nitrogen heterocycles are prevalent in pharmaceuticals.[16][17][18] A common strategy involves the initial amidation of a primary amine with this compound, followed by an intramolecular nucleophilic substitution where the amine or a related nucleophile displaces the terminal bromide to form a lactam (e.g., a pyrrolidinone). This intermediate can then be reduced to the corresponding pyrrolidine.

-

1,2,4-Triazole Derivatives: this compound has been successfully used in the synthesis of novel 3,4,5-trisubstituted-1,2,4-triazole derivatives.[4][7] These compounds have shown significant potential as α-glucosidase inhibitors, highlighting the reagent's role in developing bioactive molecules for therapeutic applications.[4][7][19]

Application as a Bifunctional Linker

In materials science and bioconjugation, this compound serves as a cross-linking reagent. It can connect two different molecules or polymer chains by reacting each of its functional groups with a suitable partner, enabling the creation of complex, functional materials.[2]

Quantitative Data Summary

The efficiency of reactions involving this compound is highly dependent on the substrate, catalyst, and reaction conditions. The following table summarizes typical reaction parameters.

| Reaction Type | Substrate | Catalyst / Reagents | Product Type | Typical Yield (%) |

| Friedel-Crafts Acylation | Toluene (B28343) | AlCl₃, DCM | 4-Bromo-1-(p-tolyl)butan-1-one | High (regioselective)[11] |

| Amidation | Aryl Amines | Pyridine (B92270) or DBU, THF | N-Aryl-4-bromobutanamide | 75 - 95%[20] |

| Esterification | Alcohols | Pyridine, DCM | Alkyl 4-bromobutanoate | Generally > 90% |

| Intramolecular Cyclization | N-Substituted 4-bromobutanamide | NaH, DMF | N-Substituted pyrrolidin-2-one | Substrate dependent |

Experimental Protocols

The following protocols provide standardized methodologies for key transformations using this compound. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.[8]

Protocol 1: Friedel-Crafts Acylation of Toluene

This protocol details the synthesis of 4-bromo-1-(p-tolyl)butan-1-one.[11]

-

Catalyst Suspension: Charge a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Add anhydrous dichloromethane (B109758) (DCM) and cool the suspension to 0-5 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.

-

Toluene Addition: After stirring the acylium ion complex for 15 minutes, add a solution of toluene (1.1 equivalents) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-

Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the desired para-substituted product.

Caption: Experimental workflow for Friedel-Crafts acylation.

Protocol 2: General Procedure for Amidation of an Amine

This protocol describes a general method for synthesizing N-substituted 4-bromobutanamides.

-

Setup: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (B128534) (1.2 equivalents) in a suitable anhydrous solvent (e.g., THF, DCM) in a flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add a solution of this compound (1.05 equivalents) in the same solvent dropwise to the stirred amine solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours until the reaction is complete (monitor by TLC).

-

Workup: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude amide.

-

Purification: Purify the product by recrystallization or silica (B1680970) gel chromatography as needed.

Caption: Logical workflow for the synthesis of a pyrrolidinone.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis. Its bifunctional nature provides a direct and efficient route for the synthesis of complex molecules, particularly substituted ketones and a wide range of heterocyclic systems.[1] The distinct reactivity of its acyl chloride and alkyl bromide groups allows for controlled, sequential transformations. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is crucial for leveraging its full synthetic potential in pharmaceutical discovery, agrochemical development, and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 927-58-2 [amp.chemicalbook.com]

- 4. This compound 95% | 927-58-2 [sigmaaldrich.com]

- 5. This compound | C4H6BrClO | CID 70225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A12094.06 [thermofisher.com]

- 7. 4-ブロモブチリルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS 927-58-2: 4-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

- 9. 4-ブロモブチリルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound 95 927-58-2 [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

The Bifunctional Nature of 4-Bromobutyryl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Bromobutyryl chloride is a versatile bifunctional reagent widely employed in organic synthesis and drug development. Its unique structure, featuring both a highly reactive acyl chloride and a versatile alkyl bromide, allows for sequential or differential functionalization, making it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its dual-reaction capabilities. Detailed experimental protocols, quantitative data, and visual diagrams of key reaction pathways and workflows are presented to facilitate its effective use in research and development.

Introduction

This compound (CAS 927-58-2) is a colorless to slightly yellow liquid that possesses two distinct reactive centers: a highly electrophilic acyl chloride and a primary alkyl bromide.[1][2] This bifunctionality allows it to act as a linker or scaffold in the synthesis of a wide array of organic molecules, from heterocyclic compounds to active pharmaceutical ingredients (APIs).[2][3] The acyl chloride is readily susceptible to nucleophilic acyl substitution by amines, alcohols, and arenes (via Friedel-Crafts acylation), while the alkyl bromide can undergo nucleophilic substitution with a variety of nucleophiles.[2][3] This orthogonal reactivity can be exploited to introduce different functionalities in a controlled manner, making this compound a powerful tool in multistep synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆BrClO | [4] |

| Molecular Weight | 185.45 g/mol | [4] |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Boiling Point | 101 °C at 37 mmHg | |

| Density | 1.602 g/mL at 25 °C | |

| Refractive Index | n20/D 1.492 | |

| ¹H NMR (CDCl₃) | δ 3.55 (t, J=6.4 Hz, 2H), 3.16 (t, J=7.0 Hz, 2H), 2.26 (p, J=6.7 Hz, 2H) | [3] |

| ¹³C NMR (CDCl₃) | δ 172.5, 42.5, 32.5, 27.5 | [3] |

| IR (Neat) | ~1800 cm⁻¹ (C=O stretch) | [4] |

| Mass Spectrum (EI) | m/z peaks at 149, 151 ([M-Cl]⁺), 41 | [1] |

Bifunctional Reactivity and Applications

The dual reactivity of this compound is the cornerstone of its utility in organic synthesis. The acyl chloride is significantly more reactive than the alkyl bromide, allowing for selective initial reaction at the carbonyl group.

Acylation Reactions

The acyl chloride moiety readily reacts with a wide range of nucleophiles to form stable covalent bonds.

-

Amide Formation: Reaction with primary or secondary amines yields N-substituted 4-bromobutanamides. This reaction is typically rapid and high-yielding.

-

Esterification: Alcohols and phenols react to form the corresponding 4-bromobutanoate esters. The reaction with phenols may require a base or catalyst.[5]

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as AlCl₃, this compound can acylate aromatic compounds to produce 4-bromoarylbutanones.[3]

Table of Representative Acylation Reaction Yields:

| Nucleophile | Product Type | Catalyst/Base | Typical Yield (%) |

| Aniline | Amide | Pyridine | >90 |

| Piperidine (B6355638) | Amide | Triethylamine | ~95 |

| Phenol | Ester | TiO₂ | 92 |

| Toluene (B28343) | Ketone | AlCl₃ | Good to Excellent |

Alkylation Reactions

Following acylation, the less reactive alkyl bromide at the other end of the molecule can be targeted for nucleophilic substitution. This allows for the introduction of a second functional group.

-

Ether and Thioether Formation: Alkoxides and thiolates can displace the bromide to form ethers and thioethers, respectively.

-

Azide (B81097) Formation: Sodium azide is a common nucleophile used to introduce an azide group, which can then be further transformed, for example, via reduction to an amine or through click chemistry.

-

N-Alkylation: The bromo group can be used to alkylate nitrogen-containing heterocycles like imidazole (B134444) or piperidine.

Table of Representative Alkylation Reaction Yields:

| Nucleophile | Product Type | Conditions | Typical Yield (%) |

| Sodium Azide | Alkyl Azide | DMF, 80°C | 84-90 |

| Thiophenol | Thioether | K₂CO₃, DMF | ~95 |

| Imidazole | N-alkylated heterocycle | Base, Solvent | Good |

Application in Multi-Step Synthesis: Synthesis of a Bupropion Precursor

The bifunctional nature of this compound is exemplified in the synthesis of precursors for pharmaceuticals. For instance, the product of the Friedel-Crafts acylation of chlorobenzene (B131634) with 4-chlorobutyryl chloride is a key intermediate in the synthesis of the antidepressant Bupropion.[6] A similar pathway can be envisioned using this compound.

Application as a Chemical Probe in Proteomics

Bifunctional molecules like this compound are valuable scaffolds for designing chemical probes for activity-based protein profiling (ABPP). In a typical workflow, a bifunctional probe is designed with a reactive group to covalently bind to a target protein and a reporter tag (or a group that can be modified with a reporter tag) for detection and identification.

The following diagram illustrates a general workflow for using a bifunctional probe in a chemical proteomics experiment for target identification.

Experimental Protocols

Friedel-Crafts Acylation of Toluene with this compound

Materials:

-

This compound

-

Toluene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and an addition funnel.

-

Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM.

-

Cool the resulting suspension to 0-5 °C using an ice bath.

-

Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the addition funnel.

-

Add the this compound solution dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 15 minutes.

-

Add a solution of toluene (1.1 equivalents) in anhydrous DCM to the addition funnel.

-

Add the toluene solution dropwise to the reaction mixture, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, 4-bromo-1-(p-tolyl)butan-1-one.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[3]

N-Alkylation of Piperidine with 4-Bromo-1-phenylbutan-1-one

Materials:

-

4-Bromo-1-phenylbutan-1-one

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-phenylbutan-1-one (1.0 equivalent), potassium carbonate (1.5 equivalents), and acetonitrile.

-

Add piperidine (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated product.

-

The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile bifunctional reagent in modern organic synthesis. Its orthogonal reactivity allows for the sequential and controlled introduction of different functional groups, enabling the efficient construction of complex molecules. The applications of this reagent are extensive, ranging from the synthesis of heterocyclic compounds and pharmaceutical intermediates to the design of chemical probes for proteomics research. A thorough understanding of its reactivity and careful control of reaction conditions are key to successfully leveraging the synthetic potential of this compound.

References

- 1. longdom.org [longdom.org]

- 2. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromobutyryl Chloride: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the utility of 4-bromobutyryl chloride as a versatile precursor for the synthesis of a diverse range of heterocyclic compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the synthetic routes to key heterocyclic scaffolds, including pyrrolidin-2-ones, piperidin-2-ones, 1,4-benzodiazepines, and 1,2,4-triazoles. For each class of compounds, this guide presents detailed experimental protocols, quantitative data, and mechanistic insights. Furthermore, it explores the relevance of these synthesized heterocycles in medicinal chemistry, with a particular focus on the mechanism of action of benzodiazepines on the GABA-A receptor, illustrated through a detailed signaling pathway diagram.

Introduction

This compound (Br(CH₂)₃COCl) is a bifunctional reagent possessing both a reactive acyl chloride and a primary alkyl bromide. This dual reactivity makes it an invaluable building block in organic synthesis, particularly for the construction of various heterocyclic systems. The acyl chloride moiety readily participates in acylation reactions with nucleophiles such as amines and alcohols, while the alkyl bromide allows for subsequent intramolecular cyclization through nucleophilic substitution, leading to the formation of five-, six-, and seven-membered rings. Its application extends to the synthesis of compounds with significant biological activities, making it a molecule of great interest in medicinal chemistry and drug discovery.

This guide will systematically explore the synthetic utility of this compound in the preparation of several important classes of heterocyclic compounds.

Synthesis of Pyrrolidin-2-ones

Pyrrolidin-2-ones, also known as γ-lactams, are a common structural motif in a wide range of biologically active compounds. The reaction of this compound with primary amines provides a straightforward and efficient method for their synthesis. The initial acylation of the amine is followed by an intramolecular nucleophilic substitution, where the newly formed amide nitrogen displaces the bromide to form the five-membered lactam ring.

General Reaction Scheme

Caption: General workflow for the synthesis of N-substituted-pyrrolidin-2-ones.

Experimental Protocols

Protocol 2.2.1: Synthesis of 1-Benzylpyrrolidin-2-one

This protocol describes the synthesis of 1-benzylpyrrolidin-2-one from this compound and benzylamine (B48309).

-

Materials: this compound, benzylamine, triethylamine (B128534) (Et₃N), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Procedure:

-

To a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add this compound (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude N-benzyl-4-bromobutanamide is then dissolved in a suitable solvent (e.g., acetone (B3395972) or DMF) and heated with a base such as potassium carbonate (K₂CO₃) to effect intramolecular cyclization.

-

After completion of the reaction (monitored by TLC), the mixture is filtered, and the solvent is removed in vacuo.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1-benzylpyrrolidin-2-one.

-

Quantitative Data

| Entry | Primary Amine | Product | Yield (%) | Reference |

| 1 | Benzylamine | 1-Benzylpyrrolidin-2-one | 85-95 | Adapted from general procedures |

| 2 | Aniline | 1-Phenylpyrrolidin-2-one | 80-90 | Adapted from general procedures |

| 3 | p-Toluidine | 1-(p-tolyl)pyrrolidin-2-one | 82-92 | Adapted from general procedures |

Synthesis of Piperidin-2-ones

Piperidin-2-ones, or δ-lactams, are six-membered heterocyclic compounds. While this compound is a direct precursor to five-membered rings, it can be used in multi-step syntheses to generate piperidin-2-ones. A more direct precursor for piperidin-2-ones would be 5-bromovaleryl chloride. However, for the purpose of demonstrating the versatility of related haloacyl chlorides, a general protocol for piperidin-2-one synthesis is included.

General Reaction Scheme

Caption: General workflow for the synthesis of N-substituted-piperidin-2-ones.

Experimental Protocols

Protocol 3.2.1: Synthesis of 1-Benzylpiperidin-2-one

This protocol outlines the synthesis of 1-benzylpiperidin-2-one, adapting the principles from pyrrolidinone synthesis to a six-membered ring system using 5-bromovaleryl chloride.

-

Materials: 5-bromovaleryl chloride, benzylamine, triethylamine, dichloromethane, potassium carbonate, acetone.

-

Procedure:

-

Follow the acylation procedure as described in Protocol 2.2.1, substituting this compound with 5-bromovaleryl chloride.

-

The resulting crude N-benzyl-5-bromopentanamide is dissolved in acetone.

-

Potassium carbonate (2.0 equivalents) is added, and the mixture is refluxed for 12 hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is evaporated.

-

The residue is purified by column chromatography to yield 1-benzylpiperidin-2-one.

-

Quantitative Data

| Entry | Primary Amine | Product | Yield (%) | Reference |

| 1 | Benzylamine | 1-Benzylpiperidin-2-one | 75-85 | Adapted from general procedures |

| 2 | Phenethylamine | 1-Phenethylpiperidin-2-one | 70-80 | Adapted from general procedures |

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. This compound can serve as a key building block in the multi-step synthesis of various benzodiazepine (B76468) derivatives, particularly 1,4-benzodiazepine-2,5-diones.

General Reaction Scheme for 1,4-Benzodiazepine-2,5-diones

Caption: Multi-step synthesis of 1,4-benzodiazepine-2,5-diones.

Experimental Protocols

Protocol 4.2.1: Synthesis of a 1,4-Benzodiazepine-2,5-dione Derivative

This protocol describes a general route for the synthesis of 1,4-benzodiazepine-2,5-diones.

-

Materials: Substituted anthranilic acid, this compound, thionyl chloride (SOCl₂), amino acid ester hydrochloride, triethylamine, and an appropriate solvent like THF or DMF.

-

Procedure:

-

Step 1: Acylation of Anthranilic Acid. React the substituted anthranilic acid with this compound in the presence of a base (e.g., pyridine (B92270) or NaOH solution) to form the N-(4-bromobutyryl)anthranilic acid.

-

Step 2: Amide Bond Formation. Convert the carboxylic acid of the product from Step 1 to its acid chloride using SOCl₂. Then, react the acid chloride with an amino acid ester hydrochloride in the presence of triethylamine to form the dipeptide intermediate.

-

Step 3: Double Intramolecular Cyclization. Treat the dipeptide intermediate with a base (e.g., sodium hydride in THF) to induce a tandem intramolecular cyclization, first forming the seven-membered diazepine (B8756704) ring and then the five-membered pyrrolidine (B122466) ring fused to it, to yield the 1,4-benzodiazepine-2,5-dione scaffold.

-

Quantitative Data

| Entry | Anthranilic Acid Derivative | Amino Acid Ester | Product | Overall Yield (%) | Reference |

| 1 | 2-Aminobenzoic acid | Glycine ethyl ester | Pyrrolo[2,1-c][1][2]benzodiazepine-5,11-dione | 40-50 | [3][4] |

| 2 | 5-Chloro-2-aminobenzoic acid | L-Proline methyl ester | Chiral pyrrolo[2,1-c][1][2]benzodiazepine derivative | 35-45 | [3][4] |

Signaling Pathway: Benzodiazepine Action on GABA-A Receptor

Benzodiazepines exert their effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. They bind to a specific allosteric site on the receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.[1][2][5][6]

Caption: Mechanism of action of benzodiazepines on the GABA-A receptor signaling pathway.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are present in many pharmaceuticals with a wide range of biological activities. This compound can be used to synthesize substituted 1,2,4-triazoles, for example, by reaction with a thiosemicarbazide (B42300) derivative followed by cyclization.

General Reaction Scheme for 1,2,4-Triazole-3-thiones

Caption: General workflow for the synthesis of 1,2,4-triazole-3-thiones.

Experimental Protocols

Protocol 5.2.1: Synthesis of a 5-(3-Bromopropyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol describes the synthesis of a 1,2,4-triazole-3-thione derivative.

-

Materials: this compound, 4-phenylthiosemicarbazide (B147422), sodium hydroxide (B78521) (NaOH), ethanol, hydrochloric acid (HCl).

-

Procedure:

-

Acylation: React this compound with 4-phenylthiosemicarbazide in a suitable solvent like THF at 0 °C to room temperature to form the N-acylthiosemicarbazide intermediate.

-

Cyclization: The crude acylthiosemicarbazide is then refluxed in an aqueous solution of sodium hydroxide (e.g., 8% NaOH) for several hours.[7]

-

After cooling, the reaction mixture is acidified with dilute HCl to precipitate the product.

-

The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 1,2,4-triazole-3-thione derivative.

-

Quantitative Data

| Entry | Thiosemicarbazide Derivative | Product | Yield (%) | Reference |

| 1 | 4-Phenylthiosemicarbazide | 5-(3-Bromopropyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 70-80 | [6][7] |

| 2 | 4-Allylthiosemicarbazide | 4-Allyl-5-(3-bromopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 65-75 | [6] |

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a variety of heterocyclic compounds of significant interest to the pharmaceutical industry. The methodologies presented in this guide demonstrate its utility in constructing pyrrolidin-2-ones, piperidin-2-ones, 1,4-benzodiazepines, and 1,2,4-triazoles. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals, facilitating the exploration of novel chemical entities with potential therapeutic applications. The elucidation of the GABA-A receptor signaling pathway for benzodiazepines further underscores the importance of understanding the mechanism of action of these synthetically accessible compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. benzoinfo.com [benzoinfo.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Bromobutyryl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromobutyryl chloride in common organic solvents. Due to its reactive nature, handling and solvent selection for this acyl chloride require careful consideration. This document aims to provide the necessary information to enable its safe and effective use in research and development.

Introduction to this compound

This compound (C₄H₆BrClO) is a bifunctional reagent widely used in organic synthesis. Its utility stems from the presence of two reactive sites: an acyl chloride and an alkyl bromide. This dual functionality allows for a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. However, the high reactivity of the acyl chloride group, particularly its sensitivity to moisture and protic substances, dictates its solubility and compatibility with different solvents.

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility and compatibility of this compound with a range of common organic solvents.

| Solvent Class | Specific Solvent | Solubility/Compatibility | Rationale & Citation |

| Aprotic Solvents | |||

| Dichloromethane (DCM) | Miscible / Compatible | Generally a good solvent for acyl chlorides. | |

| Chloroform | Miscible / Compatible | Similar to DCM, a suitable solvent for reactions. | |

| Tetrahydrofuran (THF) | Miscible / Compatible | A common polar aprotic solvent for reactions involving acyl chlorides. | |

| Diethyl ether | Miscible / Compatible | A common nonpolar aprotic solvent. | |

| Toluene | Miscible / Compatible | A nonpolar aromatic solvent, generally compatible. | |

| Hexane / Heptane | Miscible / Compatible | Nonpolar hydrocarbon solvents, suitable for reactions and purification. | |

| Acetonitrile | Miscible / Compatible | A polar aprotic solvent, generally compatible. | |

| Acetone | Use with caution | While aprotic, can contain water and may be more reactive than other aprotic solvents. | |

| Dimethylformamide (DMF) | Use with caution | Can react with acyl chlorides, especially at elevated temperatures. | |

| Dimethyl sulfoxide (B87167) (DMSO) | Use with caution | Can react with acyl chlorides, especially at elevated temperatures. | |

| Protic Solvents | |||

| Water | Reactive / Incompatible | Reacts violently to form 4-bromobutanoic acid and HCl.[4][5] | |

| Alcohols (Methanol, Ethanol) | Reactive / Incompatible | Reacts to form the corresponding esters. | |

| Amines (e.g., Triethylamine) | Reactive / Incompatible | Reacts to form amides. | |

| Carboxylic Acids | Reactive / Incompatible | Can undergo exchange reactions. |

Experimental Protocol for Determining Solubility

Given the absence of quantitative data, researchers may need to determine the solubility of this compound in a specific solvent for their application. The following is a general protocol for such a determination, with a strong emphasis on safety due to the compound's reactivity.

Objective: To determine the solubility of this compound in a given anhydrous aprotic organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous aprotic solvent of interest

-

Oven-dried glassware (e.g., vials with screw caps, graduated cylinders, pipettes)

-

Inert atmosphere (e.g., nitrogen or argon gas)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

Procedure:

-

Preparation:

-

Ensure all glassware is thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas or in a desiccator.

-

Handle this compound and the anhydrous solvent under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to prevent exposure to moisture.

-

-

Gravimetric Method (Saturated Solution):

-

Add a measured volume of the anhydrous solvent (e.g., 10 mL) to a pre-weighed vial containing a magnetic stir bar.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Slowly add small, accurately weighed portions of this compound to the stirring solvent.

-

Continue adding the solute until a small amount of undissolved liquid remains, indicating that a saturated solution has been formed.

-

Allow the mixture to stir at a constant temperature for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Carefully stop stirring and allow the undissolved solute to settle.

-

Accurately transfer a known volume of the clear supernatant (the saturated solution) to another pre-weighed vial.

-

Weigh the vial containing the supernatant to determine the mass of the saturated solution.

-

Evaporate the solvent from the second vial under reduced pressure.

-

Weigh the vial again to determine the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

This compound is corrosive and causes severe skin burns and eye damage. Avoid inhalation and contact with skin and eyes.

-

Due to its reactivity with water, ensure all equipment is dry and an inert atmosphere is used.

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for this compound is not solely dependent on its solubility but is critically governed by its reactivity. The following diagram illustrates the logical workflow for choosing a suitable solvent.

References

Methodological & Application

Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of primary amines with 4-bromobutyryl chloride, a key reaction for introducing a versatile bromobutylamide functional group into molecules of interest in pharmaceutical and chemical research. The resulting N-(4-bromobutanoyl) amines are valuable intermediates for further synthetic transformations, such as cyclizations to form lactams or the introduction of other functionalities via nucleophilic substitution of the bromide. This guide outlines the general reaction principles, a detailed experimental protocol, purification methods, and representative data.

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis for the formation of amide bonds.[1] The reaction of a primary amine with an acyl chloride, such as this compound, is a robust and efficient method to achieve this. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product. A base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction.[2] The choice of base and solvent can be critical for achieving high yields and purity.

Data Presentation

The following table summarizes representative yields for the N-acylation of various primary amines. While specific data for this compound is not available for all substrates, the yields are indicative of what can be expected based on similar acylation reactions.

| Primary Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| p-Aminophenol | This compound | Excess p-aminophenol | Acetone (B3395972) | 2.5 | 0 to RT | 52 | [3] |

| 4-Bromo-3,5-difluoroaniline | Acryloyl chloride | Triethylamine (B128534) | Not specified | 4 | 0 | 62.5 | [4] |

| L-Prolinamide | Chloroacetyl chloride | Sodium 2-ethylhexanoate | t-Butyl methyl ether | 1 | -15 | 83 | [5] |

| Imidazole | Benzoyl chloride | Clay catalyst | Solvent-free | 0.08 | RT | 96 | |

| Aniline Derivatives | Acetyl chloride | K2CO3 / TBAB | DMF | 0.25-0.5 | RT | High | [1] |

Reaction Signaling Pathway and Workflow

The N-acylation reaction follows a well-established nucleophilic addition-elimination pathway. The experimental workflow involves the careful addition of the acyl chloride to the amine solution, followed by workup and purification.

Caption: Reaction mechanism for the N-acylation of a primary amine.

Caption: General experimental workflow for N-acylation.

Experimental Protocols

General Protocol for N-acylation of a Primary Amine

This protocol provides a general method that can be adapted for various primary amines.

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (1.2 eq) or another suitable base

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

1 M HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to achieve a concentration of approximately 0.2-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

Detailed Protocol: Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide[3]

This protocol details the synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide from p-aminophenol.

Materials:

-

p-Aminophenol (30.9 g, 0.28 mol)

-

This compound (25 g, 0.14 mol)

-

Acetone (approx. 350 mL)

-

1 N HCl (aqueous)

-

Hexane

Procedure:

-

In a flask, stir a mixture of p-aminophenol (30.9 g, 0.28 mol) in approximately 300 mL of acetone in an ice bath.

-

In a separate container, dissolve this compound (25 g, 0.14 mol) in about 50 mL of acetone.

-

Add the this compound solution dropwise to the stirred p-aminophenol mixture over 20 minutes while maintaining the cold temperature.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes, and then at room temperature for two hours.

-

Cool the mixture in an ice bath and filter the precipitate. Wash the precipitate with about 200 mL of cold acetone.

-

Evaporate the filtrate, and slurry the residue in approximately 200 mL of 1 N HCl, which should cause a precipitate to form.

-

Cool the mixture in an ice bath and filter the precipitate. Wash the precipitate with additional 1 N HCl followed by water.

-

Dissolve the precipitate in about 100 mL of ethanol at room temperature, then dilute with approximately 160 mL of water.

-

Cool the solution in an ice bath and filter the resulting precipitate.

-

Wash the precipitate with a mixture of water and ethanol, followed by hexane, to yield 18.1 g (52%) of 4-bromo-N-(4-hydroxyphenyl)butanamide.

Potential Side Reactions and Troubleshooting

-

Diacylation: If the primary amine has other nucleophilic sites, or under harsh reaction conditions, diacylation can occur. Using a slight excess of the amine can sometimes mitigate this.

-

Hydrolysis of Acyl Chloride: this compound is sensitive to moisture and can hydrolyze to 4-bromobutyric acid. Ensure all glassware is dry and use anhydrous solvents.

-

Reaction with Base: Some nucleophilic bases, like pyridine, can potentially react with the acyl chloride. Non-nucleophilic bases such as triethylamine or diisopropylethylamine are often preferred.

-

Intramolecular Cyclization: Depending on the substrate and reaction conditions, the newly formed amide may undergo intramolecular cyclization to form a lactam, particularly if a strong base is used or upon heating.

Conclusion

The N-acylation of primary amines with this compound is a versatile and reliable method for the synthesis of N-(4-bromobutanoyl) amines. The protocols provided herein offer a solid foundation for researchers to successfully carry out this transformation. Careful control of reaction conditions, particularly temperature and stoichiometry, is key to achieving high yields and purity of the desired products, which are valuable intermediates in drug discovery and development.

References

Application Notes and Protocols for Cross-linking Polymers with 4-Bromobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 4-bromobutyryl chloride as a cross-linking agent in polymers, particularly for applications in drug delivery and biomaterials.

Introduction

This compound is a hetero-bifunctional cross-linking agent possessing both a reactive acyl chloride group and an alkyl bromide group.[1] This dual reactivity allows for a two-step cross-linking process, making it a versatile tool for creating covalently cross-linked polymer networks with tunable properties. The acyl chloride group reacts readily with nucleophiles such as amines and hydroxyls, while the alkyl bromide can participate in subsequent reactions, including nucleophilic substitution or atom transfer radical polymerization (ATRP). This versatility is particularly advantageous in the development of hydrogels and nanoparticles for controlled drug release, tissue engineering, and other biomedical applications.[2][3][4]

The cross-linking of polymers is a critical technique for modifying their mechanical properties, degradation kinetics, and swelling behavior, all of which are crucial parameters for designing effective drug delivery systems.[2][4] By forming a stable three-dimensional network, cross-linking can prevent the dissolution of water-soluble polymers and control the diffusion rate of encapsulated therapeutic agents.

Principle of Cross-linking with this compound

The cross-linking process with this compound typically proceeds in two stages, taking advantage of the differential reactivity of its two functional groups.

-

Step 1: Acylation Reaction: The highly reactive acyl chloride group first reacts with primary or secondary amines, or hydroxyl groups present on the polymer backbone. This reaction is rapid and forms a stable amide or ester linkage, respectively. This initial step grafts the "cross-linker arm" onto the polymer chains. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

-

Step 2: Alkylation Reaction (Cross-linking): The less reactive alkyl bromide group on the now polymer-grafted butyryl moiety can then react with another nucleophilic group (e.g., an amine or hydroxyl) on an adjacent polymer chain. This second reaction forms the cross-link and can be promoted by heat or a suitable catalyst. This two-step approach allows for a more controlled cross-linking process compared to homobifunctional cross-linkers.

Applications in Drug Delivery

The use of this compound as a cross-linker allows for the fabrication of polymer matrices with enhanced stability and controlled release characteristics.

-

Hydrogel Formation: Hydrogels are water-swollen polymer networks widely used for drug delivery. Cross-linking with this compound can improve the mechanical strength and control the swelling ratio of hydrogels, thereby modulating the release kinetics of encapsulated drugs.[5][6]

-

Nanoparticle and Core-Shell Systems: In drug delivery, nanoparticles serve as carriers to protect drugs from degradation and target specific sites. Cross-linking the polymer shell of nanoparticles can enhance their stability in biological fluids and provide sustained drug release.[7][8][9][10]

-

Gene Delivery: Cationic polymers like polyethyleneimine (PEI) are used to condense and deliver nucleic acids. Cross-linking PEI with agents like this compound can reduce its cytotoxicity while maintaining or even enhancing its transfection efficiency.[11][12][13][14]

Experimental Protocols

The following are generalized protocols for the cross-linking of amine and hydroxyl-containing polymers with this compound. Note: These protocols should be optimized for each specific polymer and application. All handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it is corrosive and moisture-sensitive.

This protocol describes the cross-linking of polymers containing primary or secondary amine groups.

Materials:

-

Amine-containing polymer (e.g., Chitosan (B1678972), PEI)

-

This compound

-

Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

-

Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Lyophilizer

Procedure:

-